

The Pharmacokinetic Profile of Zabofloxacin Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Zabofloxacin hydrochloride*

Cat. No.: *B10827986*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin (DW-224a) is a broad-spectrum fluoroquinolone (fluoronaphthyridone) antibiotic that exhibits potent activity against both Gram-positive and Gram-negative bacteria by targeting DNA gyrase and topoisomerase IV enzymes.^{[1][2]} It has been developed in two salt forms: **zabofloxacin hydrochloride** (DW-224a) and zabofloxacin aspartate (DW-224aa).^[1] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **Zabofloxacin hydrochloride**, summarizing key quantitative data, detailing experimental methodologies, and visualizing experimental workflows. Zabofloxacin was first approved in South Korea for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease.^{[1][2]}

Physicochemical Properties

Zabofloxacin is chemically described as {1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[3.4]oct-6-yl]-4oxo-1,4-dihydro[1][5]naphthyridine-3-carboxylic acid hydrochloride}.^{[1][2]}

Property	Value
Molecular Formula	C19H20FN5O4 ^[6]
Molar Mass	401.392 g/mol
Hydrogen Bond Acceptors	5 ^[7]
Hydrogen Bond Donors	2 ^[7]
Rotatable Bonds	4 ^[7]
Topological Polar Surface Area	109.05 Å ² ^[7]
XLogP	3.28 ^[7]

Pharmacokinetics in Humans

Clinical studies in healthy male volunteers have demonstrated that Zabofloxacin is well-tolerated.^{[1][8]} A phase one clinical trial was conducted to compare the pharmacokinetic profiles of **zabofloxacin hydrochloride** and zabofloxacin aspartate.^{[1][8]}

Single-Dose Oral Administration

A randomized, open-label, single-dose, two-way crossover study was performed with healthy Korean male volunteers to assess the bioequivalence between a 400 mg capsule of **zabofloxacin hydrochloride** (containing 366.7 mg of zabofloxacin) and a 488 mg tablet of zabofloxacin aspartate (containing 366.5 mg of zabofloxacin).^{[3][8]} Twenty-nine subjects completed the study.^{[3][8]}

Table 1: Pharmacokinetic Parameters of **Zabofloxacin Hydrochloride** vs. Zabofloxacin Aspartate in Healthy Male Volunteers (Single Oral Dose)^{[3][8]}

Parameter	Zabofloxacin Hydrochloride (366.7 mg)	Zabofloxacin Aspartate (366.5 mg)
Cmax (ng/mL)	1889.7 ± 493.4	2005.0 ± 341.3
AUClast (ng·h/mL)	11,110 ± 2005.0	11,719 ± 2507.5
AUCinf (ng·h/mL)	11,287 ± 2012.6	11,913 ± 2544.8
Tmax (h)	0.5 - 4 (range)[1]	0.8 - 3 (range)[1]
t1/2 (h)	8 ± 1[1]	8 ± 1[1]

Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life. Data are presented as mean ± standard deviation or range.

The geometric mean ratios (90% confidence intervals) for Cmax, AUClast, and AUCinf were 1.08 (1.00–1.17), 1.05 (1.00–1.10), and 1.05 (1.00–1.10), respectively, falling within the bioequivalence acceptance range.[3][8]

Pharmacokinetics in Animals (Rats)

A study in rats investigated the pharmacokinetics of zabofloxacin following intravenous and oral administration at a dose of 20 mg/kg.[9][10][11]

Table 2: Pharmacokinetic Parameters of Zabofloxacin in Rats (20 mg/kg dose)[9][10][11]

Parameter	Intravenous Administration	Oral Administration
Bioavailability (%)	-	27.7
Biliary Excretion (%)	-	~8
Urinary Excretion (%)	-	~8

Experimental Protocols

Human Pharmacokinetic Study (Bioequivalence)

Study Design: A randomized, open-label, single-dose, two-way crossover study was conducted.[3][8]

Subjects: Healthy Korean male volunteers were enrolled.[3][8] Inclusion criteria included being a healthy adult between 19 and 65 years old with a body mass index (BMI) between 17.5 and 30.5 kg/m² and weighing more than 55kg.[12]

Drug Administration: Subjects received a single oral dose of either a 400 mg **zabofloxacin hydrochloride** capsule or a 488 mg zabofloxacin aspartate tablet.[3][8]

Sample Collection: Plasma samples were collected at predetermined time points.

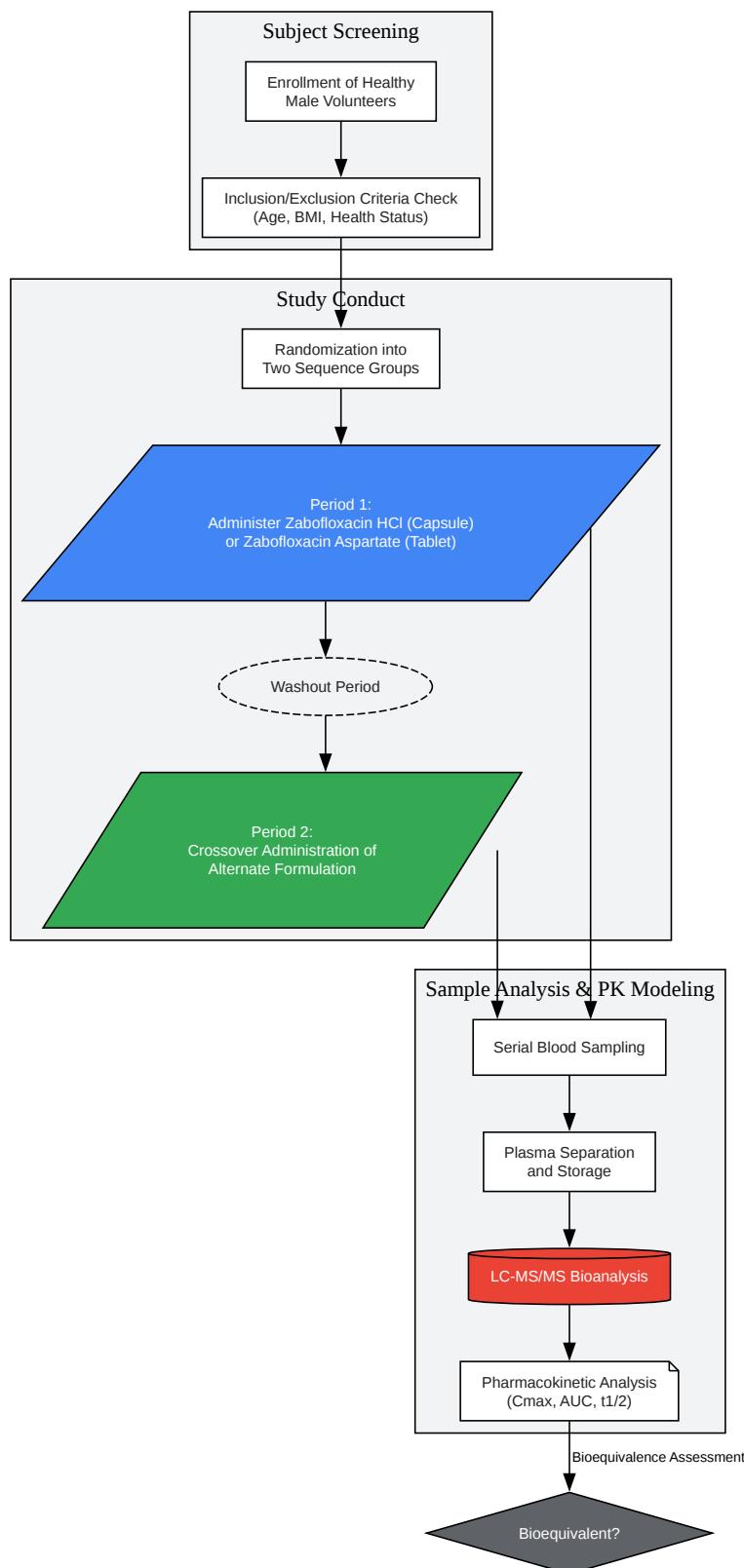
Bioanalytical Method: Plasma concentrations of zabofloxacin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][8]

Rat Pharmacokinetic Study

Study Design: The study involved both intravenous and oral administration of zabofloxacin to rats.[9][10][11]

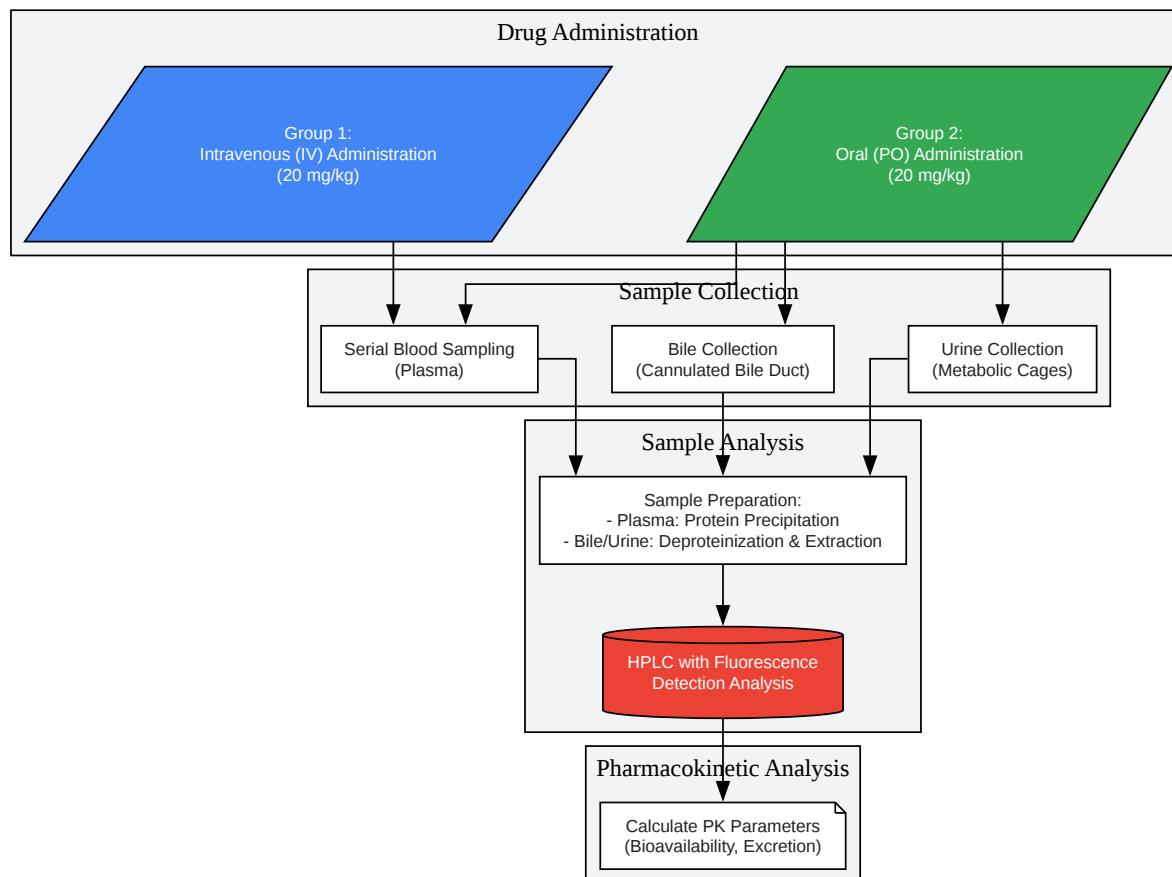
Subjects: Male Sprague-Dawley rats were used.

Drug Administration: Zabofloxacin was administered at a dose of 20 mg/kg.[9][10][11]


Sample Collection: Plasma, bile, and urine samples were collected over time.[9][10][11]

Bioanalytical Method: Zabofloxacin concentrations in plasma, bile, and urine were determined by a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[9][10][11] Enrofloxacin was used as an internal standard.[10][11]

- Sample Preparation:
 - Plasma: Protein precipitation with methanol.[10][11]
 - Bile and Urine: Deproteinization and extraction using chloroform.[10][11]


- Chromatography: A C18 reversed-phase column was used.[10][11]
- Quantification: The limit of quantification (LOQ) was 50 ng/mL for plasma and 0.5 µg/mL for bile and urine samples.[9][10][11]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow of the human bioequivalence study of Zabofloxacin formulations.

[Click to download full resolution via product page](#)

Caption: Workflow of the preclinical pharmacokinetic study of Zabofloxacin in rats.

Conclusion

Zabofloxacin hydrochloride is readily absorbed orally, with pharmacokinetic parameters comparable to its aspartate salt, demonstrating bioequivalence in healthy human subjects. The elimination half-life of approximately 8 hours in humans suggests the potential for once-daily dosing. Preclinical data from rat studies indicate moderate oral bioavailability and excretion through both biliary and renal pathways. The detailed experimental protocols and established bioanalytical methods provide a solid foundation for further clinical development and therapeutic drug monitoring of this promising fluoroquinolone antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline [mdpi.com]
- 2. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of pharmacokinetics between new quinolone antibiotics: the zabofloxacin hydrochloride capsule and the zabofloxacin aspartate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Zabofloxacin | C19H20FN5O4 | CID 54556623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. zabofloxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Detection of Zabofloxacin, a Novel Fluoroquinolone Antibiotic, in Plasma, Bile, and Urine by HPLC: The First Oral and Intravenous Applications in a Pharmacokinetic Study in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 11. Fluorescence detection of Zabofloxacin, a novel fluoroquinolone antibiotic, in plasma, bile, and urine by HPLC: the first oral and intravenous applications in a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of Zabofloxacin Hydrochloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827986#pharmacokinetics-and-bioavailability-of-zabofloxacin-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com